![molecular formula C11H15BrN2 B1524232 1-(5-Bromo-2-pyridinyl)-2-methylpiperidine CAS No. 1220030-81-8](/img/structure/B1524232.png)
1-(5-Bromo-2-pyridinyl)-2-methylpiperidine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a bromine atom attached to the pyridine ring, and a methyl group attached to the piperidine ring .Scientific Research Applications
Synthesis and Chemical Properties
- A study detailed the efficient synthesis of novel pyridine-based derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. The derivatives showed potential as chiral dopants for liquid crystals, with some exhibiting significant anti-thrombolytic and biofilm inhibition activities. This indicates the versatility of pyridine derivatives in synthesizing compounds with varied biological activities (Ahmad et al., 2017).
Biological Activities
- The rearrangement of 5-(bromomethyl)-1-pyrrolinium bromides into functionalized piperidines, which could serve as precursors for further synthesis of biologically active compounds, showcases the potential of brominated pyridines in medicinal chemistry (Kimpe, Boelens, & Contreras, 1996).
- Another research effort focused on the selective amination of polyhalopyridines, catalyzed by a palladium-xantphos complex, highlights the chemical versatility of pyridine derivatives in synthesizing compounds with potential pharmacological applications (Ji, Li, & Bunnelle, 2003).
Material Science and Coordination Chemistry
- The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands offer insights into their use in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties. This demonstrates the role of pyridine derivatives in developing advanced materials for sensing and electronic applications (Halcrow, 2005).
Catalysis and Green Chemistry
- A study on the thermodynamic and kinetic aspects of hydrogen activation by frustrated borane-amine Lewis pairs showcases the potential of pyridine and piperidine derivatives in catalysis, particularly in reactions involving hydrogen, which is relevant for sustainable chemical processes (Karkamkar et al., 2013).
Antitumor Activities and Cellular Imaging
- Research on the impact of metal binding on the antitumor activity and cellular imaging of a metal chelator cationic imidazopyridine derivative emphasizes the biological importance of pyridine derivatives in developing therapeutic agents and diagnostic tools for cancer treatment (Roy et al., 2011).
properties
IUPAC Name |
5-bromo-2-(2-methylpiperidin-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-9-4-2-3-7-14(9)11-6-5-10(12)8-13-11/h5-6,8-9H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIYMVCMTUQCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-pyridinyl)-2-methylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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